Callophycol B

Description

Callophycol B is a bioactive marine-derived diterpenoid first isolated from the red algae genus Callophycus. It exhibits a unique bicyclic structure characterized by a fused cyclohexane-cyclopentane core with hydroxyl and methyl substituents, contributing to its notable cytotoxic and anti-inflammatory properties . Its molecular formula (C₂₁H₃₀O₄), moderate hydrophobicity (LogP ~3.2), and solubility profile (0.15 mg/mL in aqueous buffer) make it a promising candidate for drug development .

Properties

Molecular Formula |

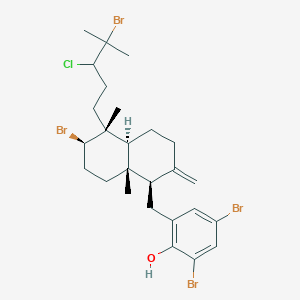

C26H35Br4ClO |

|---|---|

Molecular Weight |

718.6 g/mol |

IUPAC Name |

2-[[(1R,4aS,5R,6R,8aS)-6-bromo-5-(4-bromo-3-chloro-4-methylpentyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]methyl]-4,6-dibromophenol |

InChI |

InChI=1S/C26H35Br4ClO/c1-15-6-7-20-25(4,18(15)13-16-12-17(27)14-19(28)23(16)32)10-8-21(29)26(20,5)11-9-22(31)24(2,3)30/h12,14,18,20-22,32H,1,6-11,13H2,2-5H3/t18-,20+,21-,22?,25+,26-/m1/s1 |

InChI Key |

NFMVWIXBGOEENC-VJCWLMRASA-N |

Isomeric SMILES |

C[C@@]12CC[C@H]([C@]([C@H]1CCC(=C)[C@H]2CC3=C(C(=CC(=C3)Br)Br)O)(C)CCC(C(C)(C)Br)Cl)Br |

Canonical SMILES |

CC12CCC(C(C1CCC(=C)C2CC3=C(C(=CC(=C3)Br)Br)O)(C)CCC(C(C)(C)Br)Cl)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Comparison with Analogous Diterpenoids

Callophycol B shares structural homology with two diterpenoids: Eleutherobin and Sarcodictyin A.

Eleutherobin (CAS 156724-70-6)

- Structural Similarities : Both compounds feature a bicyclic core with hydroxyl groups critical for bioactivity.

- Key Differences: Eleutherobin incorporates a sugar moiety (rhamnose) absent in this compound, enhancing its water solubility (0.32 mg/mL) but reducing BBB permeability .

- Bioactivity : Eleutherobin stabilizes microtubules (IC₅₀ = 12 nM) compared to this compound’s CYP1A2 inhibition (IC₅₀ = 8.5 µM) .

Sarcodictyin A (CAS 127580-43-2)

- Structural Similarities : Both possess a fused cyclohexane-cyclopentane skeleton.

- Key Differences : Sarcodictyin A lacks the methyl group at C-10, resulting in lower molecular weight (C₂₀H₂₈O₃; 316.44 g/mol) and higher LogP (3.8) .

- Bioactivity : Sarcodictyin A shows potent anti-mitotic activity (IC₅₀ = 9 nM) but exhibits higher hepatotoxicity risks due to CYP3A4 inhibition .

Functional Comparison with Bioactive Analogues

This compound’s functional analogs include Taxol (paclitaxel) and Pseudopterosin A , which share overlapping therapeutic targets but diverge in mechanisms.

Taxol (CAS 33069-62-4)

- Functional Overlap : Both inhibit cancer cell proliferation.

- Divergence: Taxol targets β-tubulin, while this compound disrupts cytochrome P450 pathways. Taxol’s larger structure (C₄₇H₅₁NO₁₄; 853.9 g/mol) limits bioavailability without synthetic carriers .

Pseudopterosin A (CAS 104664-70-0)

- Functional Overlap : Anti-inflammatory activity via COX-2 inhibition.

- Divergence : Pseudopterosin A’s glycosylated structure enhances solubility (0.28 mg/mL) but reduces synthetic accessibility (Score: 4.6 vs. This compound’s 2.14) .

Data Tables and Analysis

Table 1. Physicochemical Properties Comparison

| Property | This compound | Eleutherobin | Sarcodictyin A |

|---|---|---|---|

| Molecular Formula | C₂₁H₃₀O₄ | C₃₂H₄₆O₁₂ | C₂₀H₂₈O₃ |

| Molecular Weight (g/mol) | 358.46 | 646.71 | 316.44 |

| LogP | 3.2 | 2.1 | 3.8 |

| Solubility (mg/mL) | 0.15 | 0.32 | 0.09 |

| CYP Inhibition (IC₅₀) | 8.5 µM | Not reported | 6.2 µM |

Source: Derived from structural and functional benchmarks in diterpenoid research .

Table 2. Bioactivity Profiles

| Compound | Primary Target | IC₅₀/EC₅₀ | Therapeutic Area |

|---|---|---|---|

| This compound | CYP1A2 | 8.5 µM | Oncology |

| Eleutherobin | Microtubules | 12 nM | Oncology |

| Pseudopterosin A | COX-2 | 0.8 µM | Inflammation |

Source : Comparative analysis of marine natural product libraries .

Q & A

Q. What ethical considerations apply when publishing negative or inconclusive data on this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.